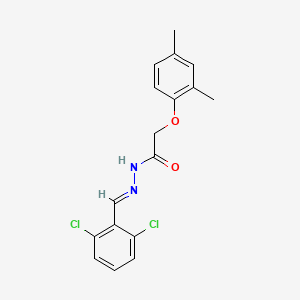

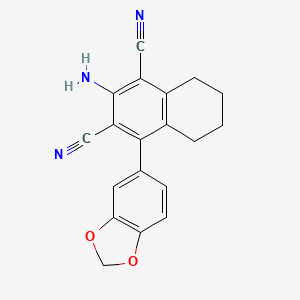

![molecular formula C20H29FN4O2 B5548767 (4S)-4-(乙酰氨基)-N-乙基-1-[1-(2-氟苯基)哌啶-4-基]-L-脯氨酰胺](/img/structure/B5548767.png)

(4S)-4-(乙酰氨基)-N-乙基-1-[1-(2-氟苯基)哌啶-4-基]-L-脯氨酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperidine derivatives, including compounds similar to "(4S)-4-(acetylamino)-N-ethyl-1-[1-(2-fluorophenyl)piperidin-4-yl]-L-prolinamide," involves complex chemical reactions aiming to achieve specific pharmacological activities. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives showed that the introduction of bulky moieties or alkyl/phenyl groups at specific positions significantly enhances anti-acetylcholinesterase activity. This suggests that similar synthetic strategies could be applied to our compound of interest for enhancing its pharmacological properties (Sugimoto et al., 1990).

Molecular Structure Analysis

Molecular structure analysis of piperidine derivatives reveals the importance of stereochemistry and molecular conformations in determining the biological activity of the compounds. Studies on similar compounds, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, highlight the role of molecular structure in targeting specific receptors or enzymes, indicating that detailed structural analysis is crucial for optimizing the efficacy of "(4S)-4-(acetylamino)-N-ethyl-1-[1-(2-fluorophenyl)piperidin-4-yl]-L-prolinamide" (Katoch-Rouse & Horti, 2003).

Chemical Reactions and Properties

The chemical reactivity and properties of piperidine derivatives are influenced by their functional groups and molecular structure. For instance, the synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives demonstrate how specific chemical modifications can enhance biological activity. This knowledge can guide the chemical modification of "(4S)-4-(acetylamino)-N-ethyl-1-[1-(2-fluorophenyl)piperidin-4-yl]-L-prolinamide" to achieve desired properties (Sugimoto et al., 1995).

Physical Properties Analysis

Understanding the physical properties, such as solubility, melting point, and stability, is essential for the development of pharmaceutical compounds. The physical properties of piperidine derivatives can significantly affect their pharmacokinetics and pharmacodynamics. For example, the synthesis of specific piperidin-4-ones demonstrates how the physical properties of these compounds can be tailored for better biological activity and stability, providing a basis for optimizing the physical properties of our compound of interest for pharmaceutical applications (Kumar et al., 2008).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemical entities, and stability under various conditions, are crucial for the medicinal application of piperidine derivatives. Studies on similar compounds offer insights into how chemical properties can influence the biological activity and interaction with biological targets, suggesting strategies for modifying the chemical properties of "(4S)-4-(acetylamino)-N-ethyl-1-[1-(2-fluorophenyl)piperidin-4-yl]-L-prolinamide" to enhance its pharmacological profile (Vaid et al., 2013).

科学研究应用

抗乙酰胆碱酯酶活性

包括与“(4S)-4-(乙酰氨基)-N-乙基-1-[1-(2-氟苯基)哌啶-4-基]-L-脯氨酰胺”结构相关的化合物在内的哌啶衍生物的研究表明了显著的抗乙酰胆碱酯酶(抗-AChE)活性。这些研究导致了对乙酰胆碱酯酶(一种参与神经递质乙酰胆碱分解的酶)的有效抑制剂的开发,该抑制剂在治疗阿尔茨海默病等神经退行性疾病方面具有潜在应用。人们发现,在哌啶环上的关键位置引入庞大的部分和特定的基团取代物可以显著增强这种活性,这强调了分子结构在设计有效的 AChE 抑制剂中的重要性 (Sugimoto et al., 1990)。

除草剂和植物生长调节特性

与“(4S)-4-(乙酰氨基)-N-乙基-1-[1-(2-氟苯基)哌啶-4-基]-L-脯氨酰胺”具有结构特征的哌嗪衍生物已被评估为潜在的除草剂和植物生长调节剂。通过缩合反应合成这些化合物并对其进行后续评估,揭示了对某些植物物种的显着除草活性。这表明它们在农业应用中的效用,特别是在开发对杂草表现出选择性毒性而不会损害农作物的新除草剂和生长调节剂方面 (Stoilkova et al., 2014)。

抗分枝杆菌特性

寻找新的抗分枝杆菌剂导致了对螺-哌啶-4-酮的探索,螺-哌啶-4-酮与“(4S)-4-(乙酰氨基)-N-乙基-1-[1-(2-氟苯基)哌啶-4-基]-L-脯氨酰胺”在结构上相关。这些研究揭示了对结核分枝杆菌(导致结核病的细菌)具有有前景的体外和体内活性的化合物。此类化合物已通过原子经济、立体选择性工艺合成,并显示出显着的效力,为开发结核病和其他分枝杆菌感染的新疗法提供了潜在途径 (Kumar et al., 2008)。

GPIIb/IIIa 整联蛋白拮抗作用

具有哌啶支架的化合物,类似于“(4S)-4-(乙酰氨基)-N-乙基-1-[1-(2-氟苯基)哌啶-4-基]-L-脯氨酰胺”,已被确定为有效的 GPIIb/IIIa 整联蛋白拮抗剂。这些分子抑制纤维蛋白原与血小板的结合,这是血液凝结级联中的关键步骤,突出了它们作为抗血栓剂的潜力。这些化合物的结构设计纳入了新的构象限制单元和取代基修饰,以增强它们的活性和口服利用度,证明了结构优化在开发心血管疾病治疗剂中的作用 (Hayashi et al., 1998)。

属性

IUPAC Name |

(2S,4S)-4-acetamido-N-ethyl-1-[1-(2-fluorophenyl)piperidin-4-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29FN4O2/c1-3-22-20(27)19-12-15(23-14(2)26)13-25(19)16-8-10-24(11-9-16)18-7-5-4-6-17(18)21/h4-7,15-16,19H,3,8-13H2,1-2H3,(H,22,27)(H,23,26)/t15-,19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLJQYIQVFBRCC-KXBFYZLASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC(CN1C2CCN(CC2)C3=CC=CC=C3F)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1C[C@@H](CN1C2CCN(CC2)C3=CC=CC=C3F)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

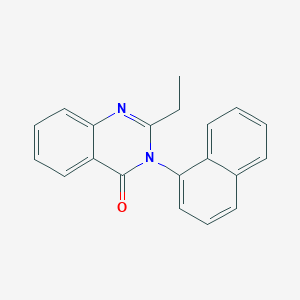

![6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5548687.png)

![2-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5548700.png)

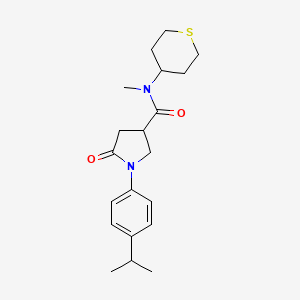

![4-{3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5548708.png)

![6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5548739.png)

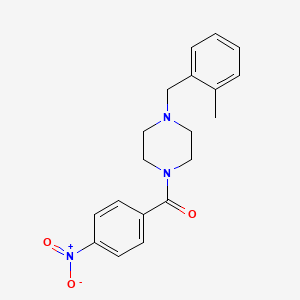

![1-[(2-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5548750.png)

![2-[5-(4-nitrophenyl)-1H-tetrazol-1-yl]pyridine](/img/structure/B5548757.png)

![4-[(2,5-dimethylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5548760.png)